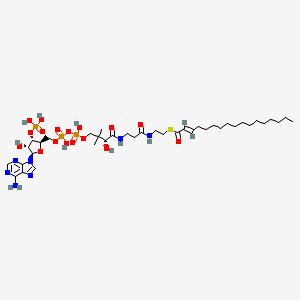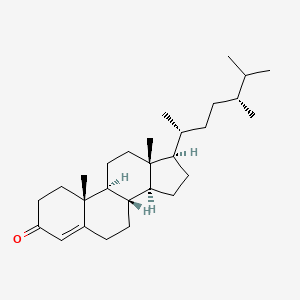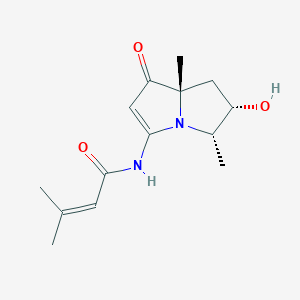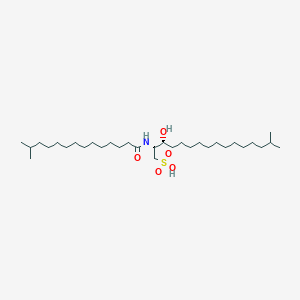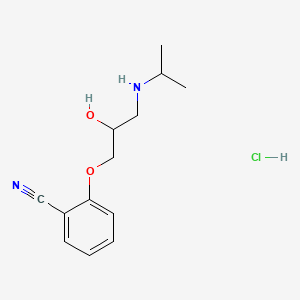![molecular formula C11H13FN6 B1243940 3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B1243940.png)
3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N3-[(2-fluorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine is an organofluorine compound.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
1,2,4-Triazole derivatives, including compounds structurally related to 3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine, have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antimicrobial properties against various microorganisms, indicating their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Tyrosinase Inhibition
Research on triazole Schiff’s base derivatives, including compounds similar to the one , has demonstrated potent inhibitory effects on tyrosinase activities. These findings are crucial for developing antityrosinase agents, which are significant in dermatology and cosmetics (Yu et al., 2015).
Anticancer Evaluation
Certain 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer activities. These studies have included compounds structurally related to this compound, showing promising results against various cancer cell lines, suggesting potential applications in cancer therapy (Bekircan et al., 2008).
Photonic Applications
Research on hydrazone derivatives structurally related to the subject compound has shown significant third-order nonlinear optical properties. These findings indicate potential applications in photonic devices due to their reverse saturable absorption characteristics (Nair et al., 2022).
Synthesis Methods
There have been studies on the synthesis methods for related 1,2,4-triazole derivatives, providing insights into the efficient production of these compounds. Such research is fundamental for large-scale manufacturing and application in various fields (Xin, 2003).
Propiedades
Fórmula molecular |
C11H13FN6 |
|---|---|
Peso molecular |
248.26 g/mol |
Nombre IUPAC |
5-ethyl-3-N-[(E)-(2-fluorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C11H13FN6/c1-2-10-15-17-11(18(10)13)16-14-7-8-5-3-4-6-9(8)12/h3-7H,2,13H2,1H3,(H,16,17)/b14-7+ |
Clave InChI |
DGHXNZQGSIGCPJ-VGOFMYFVSA-N |
SMILES isomérico |
CCC1=NN=C(N1N)N/N=C/C2=CC=CC=C2F |
SMILES |
CCC1=NN=C(N1N)NN=CC2=CC=CC=C2F |
SMILES canónico |
CCC1=NN=C(N1N)NN=CC2=CC=CC=C2F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl) benzoate](/img/structure/B1243857.png)



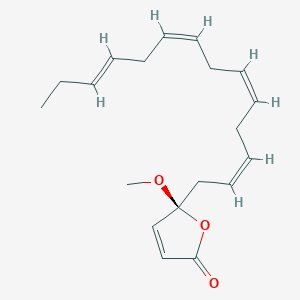
![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate](/img/structure/B1243866.png)
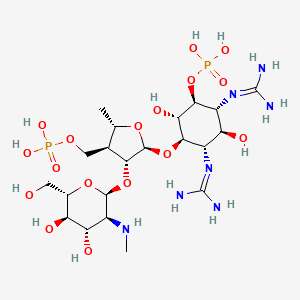
![sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B1243871.png)
